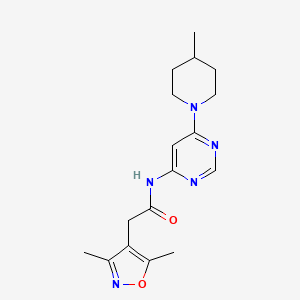![molecular formula C19H13ClN2OS2 B2450241 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-59-3](/img/structure/B2450241.png)
4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C19H13ClN2OS2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile consists of a five-membered thiophene ring with various functional groups attached, including an amino group, a benzoyl group, and a chlorobenzyl sulfanyl group .Chemical Reactions Analysis
The specific chemical reactions involving 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile are not detailed in the search results .Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile, are significant in medicinal chemistry. They are present in numerous natural and synthetic compounds with valuable bioactivities. Thiophene derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The application of thiophene derivatives is not only confined to medicinal chemistry but also spans across other fields due to their electronic properties. As intermediates in organic synthesis, thiophenes have also drawn attention from chemists. Additionally, their employment in agrochemicals, flavors, and dyes is well-documented. The synthesis of thiophene derivatives has seen a surge in interest due to their diverse applications, leading to the development of numerous known synthetic methods like the Gewald and Fiesselmann methods and the discovery of novel synthetic approaches (Xuan, 2020).
Supramolecular Chemistry and Biomedical Applications
Compounds like benzene-1,3,5-tricarboxamides, structurally related to thiophene derivatives, have become increasingly important in a variety of scientific disciplines, including supramolecular chemistry and biomedical applications. Their simple structure, ease of accessibility, and detailed understanding of their supramolecular self-assembly behavior enable their utilization in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of these compounds into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, and their multivalent nature drives their applications, especially in the biomedical field. The adaptable nature of these building blocks like benzene-1,3,5-tricarboxamides promises a bright future in the field of supramolecular chemistry and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Thiophene Derivatives and Antioxidant Activity
Thiophene derivatives demonstrate significant antioxidant and antiradical activities. They have shown a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids such as cysteine, which also has a free SH-group in its structure, is noteworthy. These compounds provide new possibilities and opportunities due to the properties offered by synthesized 1,2,4-triazole-3-tiones, exemplified by 5-R-5R1-3-heteryltio-1,2,4-triazoles (Kaplaushenko, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-5-benzoyl-2-[(3-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBHGXEOGZPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/no-structure.png)
![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)
![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)
![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)

![2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2450180.png)
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)